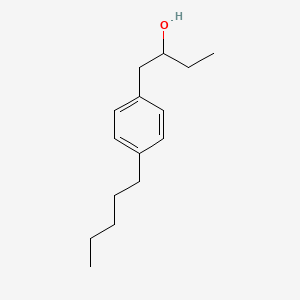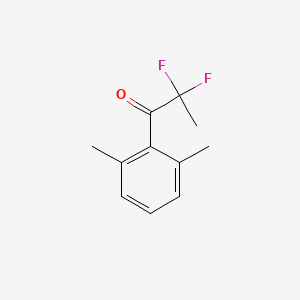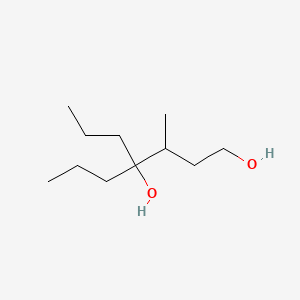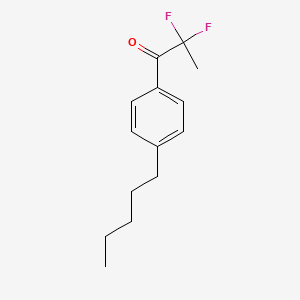
1-(4-Pentylphenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Pentylphenyl)butan-2-ol, also known as p-pentylphenylbutanol, is an organic compound belonging to the class of aromatic compounds known as phenylalkanols. It is a colorless, flammable liquid with a pleasant odor. It is used as a solvent, a flavoring agent, and a precursor to various pharmaceuticals. It is also used in perfumes and cosmetics.
Aplicaciones Científicas De Investigación
1-(4-Pentylphenyl)butan-2-ol has been studied extensively in scientific research. It has been used as a model compound to study the interactions between aromatic and aliphatic molecules. It has also been used to study the effects of substituents on the reactivity of phenylalkanols. Additionally, it has been used to study the mechanism of aromatic substitution reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Pentylphenyl)butan-2-ol is based on its ability to form hydrogen bonds with other molecules. The hydrogen bonds formed between the phenyl and aliphatic groups of the molecule are responsible for its reactivity. The hydrogen bonds formed between the molecules are relatively weak, but they can be strengthened by the presence of other molecules, such as water.
Biochemical and Physiological Effects
1-(4-Pentylphenyl)butan-2-ol has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to have a low toxicity and is not known to be an irritant. It is also known to have a low vapor pressure, which suggests that it is not likely to be absorbed through the skin or lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Pentylphenyl)butan-2-ol has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is stable under normal laboratory conditions. It is also non-toxic and non-irritating, which makes it safe to use in experiments. However, it has a low vapor pressure, which means that it may not be suitable for use in experiments involving volatile compounds. Additionally, it is not soluble in water, which may limit its use in certain experiments.
Direcciones Futuras
1-(4-Pentylphenyl)butan-2-ol has potential future applications in pharmaceuticals and perfumes. It could be used as a precursor to various drugs, as it has been shown to react easily in the presence of other molecules. Additionally, its pleasant odor could be used to enhance the scent of perfumes. Finally, further research could be done to explore its potential applications in biochemistry and physiology.
Métodos De Síntesis
1-(4-Pentylphenyl)butan-2-ol can be synthesized by the reaction of 4-pentylphenol and butan-2-ol in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution to form the desired product.
Propiedades
IUPAC Name |
1-(4-pentylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-3-5-6-7-13-8-10-14(11-9-13)12-15(16)4-2/h8-11,15-16H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHFAYFJPJTYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC(CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














